molecular formula C7H3BrF2N2O B1383842 5-Bromo-6-(difluoromethoxy)nicotinonitrile CAS No. 1805591-98-3

5-Bromo-6-(difluoromethoxy)nicotinonitrile

Cat. No.: B1383842
CAS No.: 1805591-98-3
M. Wt: 249.01 g/mol
InChI Key: DMVZVRLGLOPSCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. These methods would include stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethoxy)nicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-6-(difluoromethoxy)nicotinonitrile has several important applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethoxy)nicotinonitrile involves its interaction with molecular targets in various pathways. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in drug discovery, it may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Bromo-6-(difluoromethoxy)nicotinonitrile include:

  • 5-Bromo-6-methoxynicotinonitrile
  • 5-Bromo-6-(trifluoromethoxy)nicotinonitrile
  • 5-Chloro-6-(difluoromethoxy)nicotinonitrile

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of bromine and difluoromethoxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain applications, such as the synthesis of specific pharmaceutical intermediates.

Properties

IUPAC Name

5-bromo-6-(difluoromethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)3-12-6(5)13-7(9)10/h1,3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVZVRLGLOPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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